N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide
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Overview
Description
N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide is a synthetic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is a derivative of quinoline, a nitrogen-containing heterocyclic compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide typically involves the reaction of 2-chlorobenzaldehyde with 8-hydroxyquinoline in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with 2-methylpropanoyl chloride under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to DNA and inhibiting topoisomerase enzymes, leading to the disruption of DNA replication and transcription. This results in the induction of apoptosis in cancer cells and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial activity.
Hydroxyquinoline Derivatives: Compounds like clioquinol, used as an antimicrobial agent.
Uniqueness
N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide stands out due to its unique combination of a chlorophenyl group and a hydroxyquinoline moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a multifunctional agent in various scientific and industrial applications .
Properties
IUPAC Name |
N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-12(2)20(25)23-18(14-7-3-4-8-16(14)21)15-10-9-13-6-5-11-22-17(13)19(15)24/h3-12,18,24H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPISIVZHARXNRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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